5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms attached to the phenyl and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with 2-chloropyridine-3-carboxaldehyde in the presence of a base such as potassium carbonate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Oxidized forms of the triazole ring.
Coupling Products: Larger heterocyclic compounds with extended conjugation.
Scientific Research Applications
5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The triazole ring plays a crucial role in binding to the active site of the target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
1,2,4-Triazolethiones: Exhibits antiviral and anti-infective activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as CDK2 inhibitors for cancer treatment.
Uniqueness
5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
Molecular Formula |
C12H6Cl3N3 |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
5-chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-4-1-3-7(11(8)15)12-17-16-10-6-2-5-9(14)18(10)12/h1-6H |
InChI Key |
IRXSKACFVUZGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2C(=CC=C3)Cl |
Origin of Product |
United States |
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